

Application Notes and Protocols for 6-ROX Hydrochloride in FRET Imaging

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Compound of Interest

Compound Name: 6-ROX hydrochloride

Cat. No.: B15554228

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These application notes provide a comprehensive guide to utilizing **6-ROX hydrochloride** as a fluorescent acceptor in Förster Resonance Energy Transfer (FRET) imaging assays. This document outlines the fundamental principles of FRET, the spectral properties of 6-ROX, detailed protocols for biomolecule labeling and purification, and a step-by-step guide to performing and analyzing FRET imaging experiments.

Introduction to FRET and 6-ROX Hydrochloride

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism occurring between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).^{[1][2]} The efficiency of FRET is highly sensitive to the distance between the donor and acceptor, making it a powerful tool for studying molecular interactions, conformational changes in proteins, and enzymatic activities.^[3]

6-ROX (6-Carboxy-X-rhodamine) is a bright, photostable rhodamine dye with a long emission wavelength, making it an excellent acceptor for various FRET donors, such as fluorescein (FAM).^{[4][5]} For covalent labeling of biomolecules like proteins and nucleic acids, 6-ROX is typically used in its amine-reactive succinimidyl ester (SE) form (6-ROX, SE).^[6] **6-ROX hydrochloride** is the salt form of the carboxylic acid dye.

Key Features of 6-ROX as a FRET Acceptor:

- **Bright and Photostable:** Provides strong and stable fluorescence signals.[6]
- **Long Emission Wavelength:** Minimizes spectral overlap with cellular autofluorescence.
- **Suitable for Amine Labeling:** The succinimidyl ester derivative reacts efficiently with primary amines on proteins and other biomolecules.[6]

Data Presentation: Properties of 6-ROX and a Common FRET Pair

The following tables summarize the key spectral and physical properties of 6-ROX and provide theoretical FRET pair characteristics with Fluorescein (FAM) as a donor.

Parameter	6-ROX Hydrochloride	Reference
CAS Number	1689512-96-6	[4][7]
Molecular Formula	C ₃₃ H ₃₁ ClN ₂ O ₅	[4]
Molecular Weight	571.06 g/mol	[4]
Excitation Maximum (λ _{ex})	~575-578 nm	[6]
Emission Maximum (λ _{em})	~595-600 nm	[6]
Appearance	Brown to black solid	[8]

FRET Pair Parameter	FAM (Donor) - 6-ROX (Acceptor)	Reference
Donor Excitation Max	~495 nm	
Donor Emission Max	~520 nm	
Acceptor Excitation Max	~575 nm	[6]
Acceptor Emission Max	~600 nm	[6]
Förster Distance (R_0)	~50-60 Å (estimated)	[9]
Spectral Overlap ($J(\lambda)$)	Significant overlap between FAM emission and 6-ROX excitation	
Typical FRET Efficiency (E)	10-60% (distance-dependent)	

Experimental Protocols

Protocol for Labeling Proteins with 6-ROX Succinimidyl Ester

This protocol describes the covalent labeling of a protein with 6-ROX, SE at primary amine groups (e.g., lysine residues or the N-terminus).

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- 6-ROX, SE (succinimidyl ester)
- Anhydrous dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)

Procedure:

- **Protein Preparation:**
 - Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
- **6-ROX, SE Stock Solution Preparation:**
 - Immediately before use, dissolve 6-ROX, SE in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.
- **Labeling Reaction:**
 - Calculate the molar ratio of dye to protein. A 10- to 20-fold molar excess of the dye is a good starting point.
 - While gently vortexing the protein solution, add the calculated volume of the 6-ROX, SE stock solution dropwise.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- **Quenching the Reaction:**
 - Add the quenching solution to the reaction mixture to a final concentration of 100-150 mM to stop the labeling reaction by reacting with any unreacted dye.
 - Incubate for 30 minutes at room temperature.
- **Purification of the Labeled Protein:**
 - Separate the labeled protein from the unreacted dye and quenching solution using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the fractions containing the labeled protein, which will be visibly colored and will elute in the void volume.

- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the excitation maximum of 6-ROX (~578 nm).
 - Calculate the protein concentration and the concentration of the dye to determine the average number of dye molecules per protein.

Protocol for Sensitized Emission FRET Imaging in Live Cells

This protocol outlines the steps for acquiring and analyzing FRET data using the sensitized emission method, which measures the increase in acceptor fluorescence due to energy transfer from the donor.

Materials:

- Live cells co-expressing donor- and acceptor-labeled proteins (or a FRET biosensor)
- Fluorescence microscope equipped with appropriate filter sets for the donor (e.g., FAM) and acceptor (6-ROX).
- Image analysis software (e.g., ImageJ/Fiji)

Filter Sets Required:

- Donor Channel: Excitation filter for donor, Emission filter for donor.
- Acceptor Channel: Excitation filter for acceptor, Emission filter for acceptor.
- FRET Channel: Excitation filter for donor, Emission filter for acceptor.

Procedure:

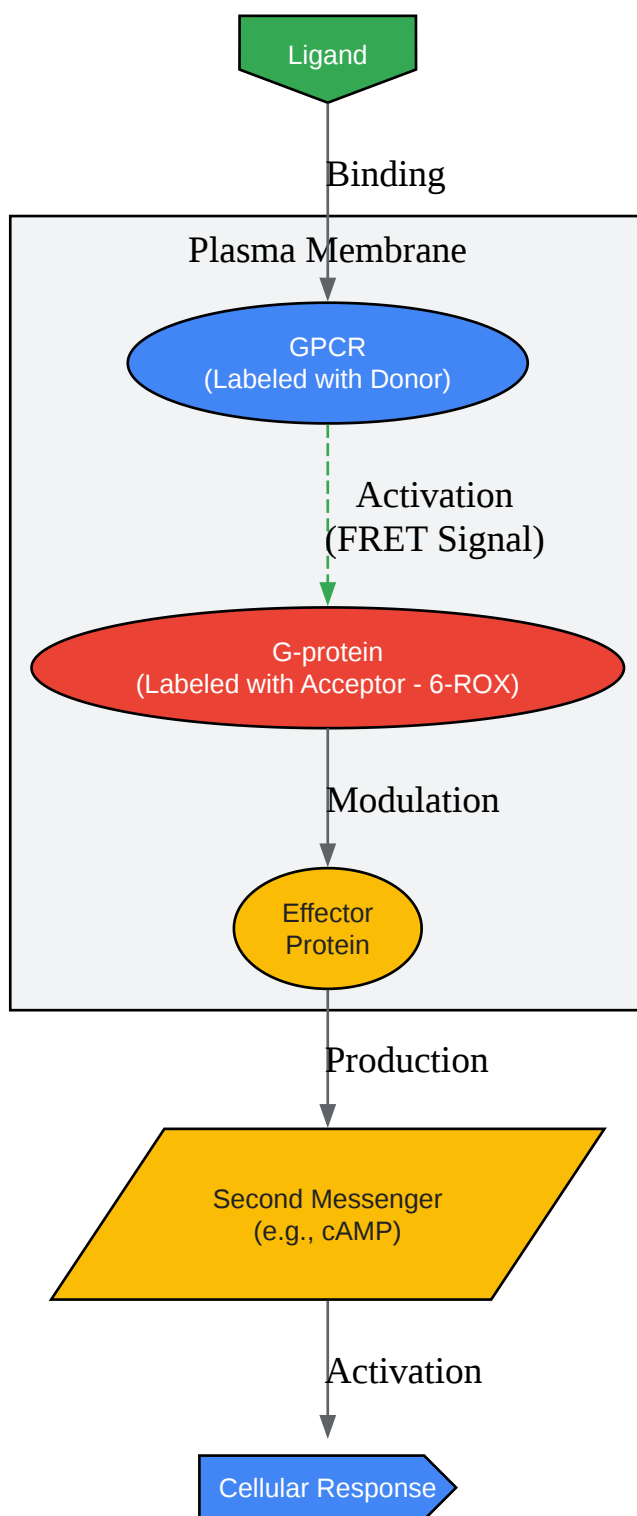
- Sample Preparation:
 - Prepare three types of samples for calibration and the experiment:

- Cells expressing only the donor-labeled protein.
- Cells expressing only the acceptor-labeled protein (6-ROX).
- Cells co-expressing both donor- and acceptor-labeled proteins (the FRET sample).
- Image Acquisition:
 - For each sample type, acquire three images using the same acquisition settings (exposure time, gain, etc.):
 - Donor Image: Excite with the donor excitation wavelength and collect emission through the donor emission filter.
 - Acceptor Image: Excite with the acceptor excitation wavelength and collect emission through the acceptor emission filter.
 - FRET Image (Uncorrected): Excite with the donor excitation wavelength and collect emission through the acceptor emission filter.
- Image Analysis and FRET Calculation:
 - Background Subtraction: Subtract the background fluorescence from all acquired images.
 - Correction for Spectral Bleed-through:
 - Donor Bleed-through: Use the "donor-only" sample to determine the percentage of donor emission that "leaks" into the FRET channel.
 - Acceptor Cross-excitation: Use the "acceptor-only" sample to determine the amount of acceptor fluorescence that is directly excited by the donor excitation wavelength.
 - Calculate Corrected FRET (FRET_c): $\text{FRET}_c = (\text{FRET Image}) - (\text{Donor Bleed-through Correction}) - (\text{Acceptor Cross-excitation Correction})$
 - Calculate Normalized FRET (NFRET): To account for variations in fluorophore concentration, normalize the corrected FRET signal. A common method is to normalize to

the donor and acceptor concentrations: $\text{NFRET} = \text{FRET}_c / \sqrt{((\text{Donor Image}) \times (\text{Acceptor Image}))}$

Visualizations

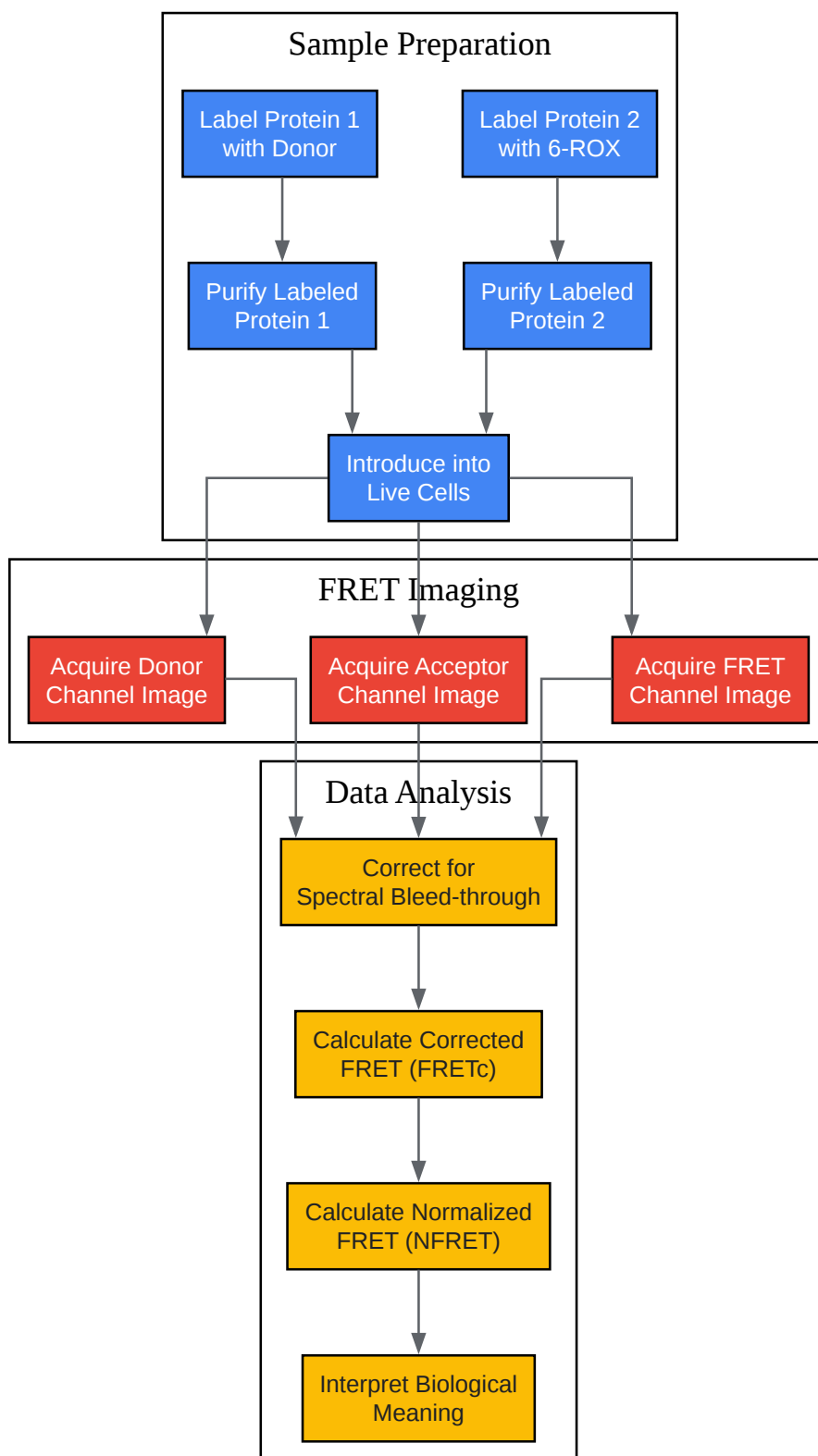
Signaling Pathway Diagram



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Caption: GPCR activation monitored by FRET between a donor-labeled receptor and a 6-ROX-labeled G-protein.

Experimental Workflow Diagram



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Caption: A generalized workflow for a FRET imaging experiment using 6-ROX as the acceptor.

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